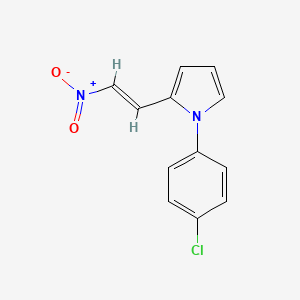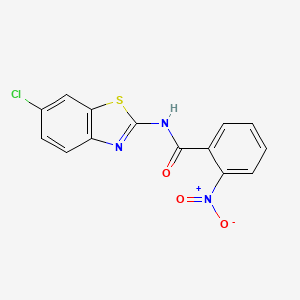
1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole (CNVP) is a chemical compound that has been extensively studied for its potential applications in scientific research. CNVP is a pyrrole derivative that has shown promising results in various studies related to biological and chemical sciences.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is not fully understood. However, it is believed that this compound acts by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of normal cellular homeostasis. This compound has been shown to induce apoptosis in various cancer cell lines by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to have anti-cancer properties. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of metal ions. It has also been shown to have potential as a photosensitizer for photodynamic therapy.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to have potential as a photosensitizer for photodynamic therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
将来の方向性
There are several future directions for the study of 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Additionally, further studies are needed to determine the safety and toxicity of this compound. Another potential direction is the development of this compound-based photosensitizers for photodynamic therapy. Overall, this compound has shown promising results in various studies related to biological and chemical sciences, and further research is needed to fully understand its potential applications.
合成法
The synthesis of 1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole involves the reaction of 1-(4-chlorophenyl)-2,3-dimethyl-1H-pyrrole with nitroethene under specific reaction conditions. The reaction yields this compound as a yellow solid with a melting point of 103-105°C. The purity of the compound can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(4-chlorophenyl)-2-(2-nitrovinyl)-1H-pyrrole has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies related to biological and chemical sciences. This compound has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as a photosensitizer for photodynamic therapy. Additionally, this compound has been studied for its potential use as an anti-cancer agent.
特性
IUPAC Name |
1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-3-5-12(6-4-10)14-8-1-2-11(14)7-9-15(16)17/h1-9H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFKYOLRDQHEB-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)

![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5884305.png)
![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)


![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
![N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)
